3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid 3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496309
InChI: InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)
SMILES:
Molecular Formula: C7H11F4NO2
Molecular Weight: 217.16 g/mol

3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC16496309

Molecular Formula: C7H11F4NO2

Molecular Weight: 217.16 g/mol

* For research use only. Not for human or veterinary use.

3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C7H11F4NO2
Molecular Weight 217.16 g/mol
IUPAC Name 3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)
Standard InChI Key KENYQHOILZKBJM-UHFFFAOYSA-N
Canonical SMILES C1CC(CC1N)F.C(=O)(C(F)(F)F)O

Introduction

Structural and Compositional Overview

Component Breakdown

The compound comprises two primary components:

  • 3-Fluorocyclopentan-1-amine: A secondary amine featuring a cyclopentane ring substituted with a fluorine atom at the 3-position and an amine group at the 1-position. Its molecular formula is C₅H₉FN, with a molecular weight of 105.13 g/mol.

  • 2,2,2-Trifluoroacetic acid (TFA): A monocarboxylic acid with a trifluoromethyl group, possessing the formula C₂HF₃O₂ and a molecular weight of 114.02 g/mol .

When combined, the amine and TFA typically form a 1:1 or 1:2 molar ratio salt, depending on the protonation state of the amine. For example, the bis-TFA salt of a structurally similar amine, N-cyclopropylazetidin-3-amine, exhibits a molecular weight of 340.22 g/mol , suggesting analogous stoichiometry for this compound.

Physicochemical Properties

The table below summarizes key properties of the individual components and their combined form:

Property3-Fluorocyclopentan-1-amine2,2,2-Trifluoroacetic Acid (TFA)Combined Salt
Molecular FormulaC₅H₉FNC₂HF₃O₂C₅H₉FN·C₂HF₃O₂ (1:1)
Molecular Weight105.13 g/mol114.02 g/mol 219.15 g/mol (estimated)
AppearanceColorless liquidColorless, fuming liquid Crystalline solid
SolubilityMiscible in polar solventsMiscible in H₂O, alcohols, ethers Soluble in DMSO, methanol
Acidity/BasicityBasic (pKₐ ~10)Strong acid (pKₐ ~0.23) pH-dependent ionic form

Synthesis and Manufacturing

Synthesis of 3-Fluorocyclopentan-1-amine

The amine component is synthesized via a multi-step process involving fluorination and amination:

  • Fluorination of Cyclopentanone: Cyclopentanone undergoes fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to yield 3-fluorocyclopentanone.

  • Reductive Amination: The ketone is converted to the corresponding amine via reductive amination with ammonium acetate and sodium cyanoborohydride, followed by purification via distillation or chromatography.

Synthesis of 2,2,2-Trifluoroacetic Acid

TFA is produced industrially through:

  • Electrochemical Fluorination: Acetic acid reacts with hydrogen fluoride in an electrochemical cell to replace hydrogen atoms with fluorine .

  • Oxidation of Trifluoroethanol: Trifluoroethanol is oxidized using potassium permanganate or chromium trioxide to yield TFA .

Salt Formation

The amine and TFA are combined in a stoichiometric ratio in an anhydrous solvent (e.g., dichloromethane). Proton transfer from TFA to the amine generates the ionic salt, which precipitates and is isolated via filtration .

Chemical Reactivity and Mechanisms

Acid-Base Behavior

  • Protonation of the Amine: TFA’s strong acidity (pKₐ ~0.23) ensures complete protonation of the amine (pKₐ ~10), forming a stable ammonium trifluoroacetate ion pair .

  • Solubility Modulation: The ionic nature of the salt enhances solubility in polar aprotic solvents, facilitating use in synthetic reactions.

Nucleophilic Reactions

The deprotonated amine acts as a nucleophile in:

  • Alkylation: Reaction with alkyl halides to form N-alkylated derivatives.

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

Thermal Stability

TFA’s volatility (boiling point: 72.4°C ) allows its removal under reduced pressure, leaving the free amine for downstream applications.

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

  • Peptide Synthesis: TFA is widely used as a solvent and deprotection agent in solid-phase peptide synthesis (SPPS) . The salt form stabilizes amine intermediates during coupling reactions.

  • Fluorinated Drug Candidates: The 3-fluorocyclopentane moiety is explored in bioactive molecules for its metabolic stability and lipophilicity .

Chromatography

TFA’s ion-pairing properties improve peptide separation in reversed-phase HPLC, reducing peak tailing and enhancing resolution .

Catalysis

TFA catalyzes esterifications and condensations, while the amine-TFA salt serves as a mild base in asymmetric organocatalysis.

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